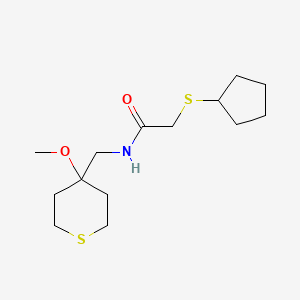

2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

CAS No.: 2034398-23-5

Cat. No.: VC4380566

Molecular Formula: C14H25NO2S2

Molecular Weight: 303.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034398-23-5 |

|---|---|

| Molecular Formula | C14H25NO2S2 |

| Molecular Weight | 303.48 |

| IUPAC Name | 2-cyclopentylsulfanyl-N-[(4-methoxythian-4-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C14H25NO2S2/c1-17-14(6-8-18-9-7-14)11-15-13(16)10-19-12-4-2-3-5-12/h12H,2-11H2,1H3,(H,15,16) |

| Standard InChI Key | SBXJIGYBCPLQCV-UHFFFAOYSA-N |

| SMILES | COC1(CCSCC1)CNC(=O)CSC2CCCC2 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Basic Properties

The compound’s IUPAC name is 2-cyclopentylsulfanyl-N-[(4-methoxythian-4-yl)methyl]acetamide, reflecting its cyclopentylthio and methoxythiopyranylmethyl substituents. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2034398-23-5 | |

| Molecular Formula | ||

| Molecular Weight | 303.48 g/mol | |

| SMILES Notation | COC1(CCSCC1)CNC(=O)CSC2CCCC2 | |

| InChIKey | SBXJIGYBCPLQCV-UHFFFAOYSA-N |

The thiopyran ring’s methoxy group at the 4-position and the cyclopentylthio side chain contribute to its hydrophobicity, as evidenced by a predicted logP of 2.8 (calculated via XLogP3).

Structural Analysis

X-ray crystallography data are unavailable, but computational models highlight intramolecular hydrogen bonding between the acetamide’s NH and the thiopyran oxygen, stabilizing the conformation . The cyclopentylthio moiety adopts a chair-like configuration, minimizing steric strain.

Synthesis and Manufacturing

General Synthetic Routes

The synthesis typically proceeds via a three-step sequence :

-

Thioether Formation: Cyclopentanethiol reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield 2-chloro-N-cyclopentylthioacetamide.

-

Nucleophilic Substitution: The chloro intermediate reacts with 4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine in tetrahydrofuran (THF) at 0–5°C.

-

Purification: Column chromatography (ethyl acetate/hexane, 1:20) isolates the product in ~70% yield .

Optimization Challenges

Key challenges include:

-

Side Reactions: Over-acylation at the thiopyran nitrogen, mitigated by stoichiometric control.

-

Solvent Selection: THF outperforms DCM in minimizing byproducts during the substitution step .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Insoluble in water; soluble in DCM, THF | |

| Melting Point | Not reported | |

| Stability | Stable under inert atmospheres (-20°C) |

The compound’s low aqueous solubility limits bioavailability, necessitating formulation with solubilizing agents (e.g., cyclodextrins) for in vivo studies .

Biological Significance and Hypothetical Mechanisms

Putative Targets

While direct studies are lacking, structural analogs (e.g., GPR40 agonists in ) suggest potential interactions with:

-

G Protein-Coupled Receptors (GPCRs): The thiopyran and acetamide groups may engage polar residues in GPCR binding pockets .

-

Enzyme Inhibition: Thioether bonds in similar compounds inhibit cytochrome P450 isoforms (e.g., CYP3A4) .

Metabolic Pathways

Hypothetically, the compound could influence:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume